molecular formula C20H19NO B8580588 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine

Cat. No.: B8580588
M. Wt: 289.4 g/mol
InChI Key: KYTHWIXFQVMEPX-UHFFFAOYSA-N
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Description

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine

InChI

InChI=1S/C20H19NO/c1-3-7-16(8-4-1)14-21-12-11-19-18(15-21)13-20(22-19)17-9-5-2-6-10-17/h1-10,13H,11-12,14-15H2

InChI Key

KYTHWIXFQVMEPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1OC(=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-3-(2-oxo-2-phenylethyl)piperidin-4-one (4.0 g, 0.0129 mol) in conc. HCl (50 mL) was heated at reflux for 3 h. After consumption of the starting material as determined by TLC, the reaction mixture was cooled down to RT and made alkaline by the addition of NH4OH, then extracted with diethyl ether. The organics were dried over Na2SO4 and concentrated to afford 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (2.0 g, 66.66%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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